Cas no 699-11-6 (N-(2-Bromoethyl)-aniline)

N-(2-Bromoethyl)-aniline structure
Productnaam:N-(2-Bromoethyl)-aniline
N-(2-Bromoethyl)-aniline Chemische en fysische eigenschappen
Naam en identificatie
-
- N-(2-Bromoethyl)-aniline
- N-(2-Bromoethyl)aniline
- AI3-52956
- Benzenamine, N-(2-bromoethyl)-
- CS-0367699
- UNII-XG5YZQ6RPR
- AKOS002391980
- 699-11-6
- EINECS 211-827-3
- XG5YZQ6RPR
- DTXCID40142670
- N-(2-BROMOETHYL)BENZENAMINE
- SCHEMBL2005814
- AQRDPQOVPUDAQO-UHFFFAOYSA-N
- DTXSID90220179
- NS00036979
-
- Inchi: InChI=1S/C8H10BrN/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2
- InChI-sleutel: AQRDPQOVPUDAQO-UHFFFAOYSA-N
- LACHT: C1=CC=C(C=C1)NCCBr
Berekende eigenschappen
- Exacte massa: 198.9997
- Monoisotopische massa: 198.999662
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 3
- Complexiteit: 79.3
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 12
Experimentele eigenschappen
- Dichtheid: 1.443
- Kookpunt: 280°Cat760mmHg
- Vlampunt: 123.2°C
- PSA: 12.03
N-(2-Bromoethyl)-aniline Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12041640-5g |
N-(2-Bromoethyl)aniline |
699-11-6 | 95+% | 5g |
$752 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438369-1g |
N-(2-bromoethyl)aniline |
699-11-6 | 95+% | 1g |
¥1743.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438369-5g |
N-(2-bromoethyl)aniline |
699-11-6 | 95+% | 5g |
¥5215.00 | 2024-05-03 |
N-(2-Bromoethyl)-aniline Gerelateerde literatuur
-
1. Organoiron complexes in organic synthesis. Part 7. Regio- and stereo-chemistry of ring connection reactions relevant to steroid and terpene synthesis. X-Ray crystal structure determination of tricarbonyl(methyl 1-[2–5-η-4-methoxy-1-methylcyclohexa-2,4-dienyl]-3-hydroxymethyl-3-methyl-2-oxocyclohexanecarboxylate)ironAnthony J. Pearson,Enrico Mincione,Malcolm Chandler,Paul R. Raithby J. Chem. Soc. Perkin Trans. 1 1980 2774
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2. Insertion of internal acetylenes into orthopalladated α-methylbenzylamine. Crystal structure of [Pd{C(Ph)C(Ph)C(Ph)C(Ph)C6H4CH(Me)NH2}Br]José Vicente,Isabel Saura-Llamas,M. Carmen Ramírez de Arellano J. Chem. Soc. Dalton Trans. 1995 2529
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